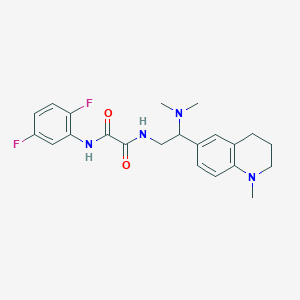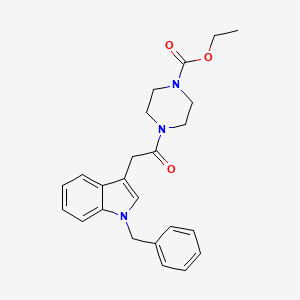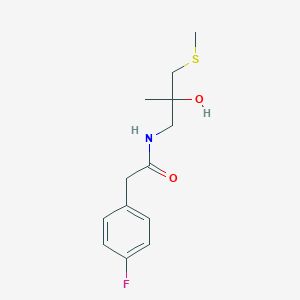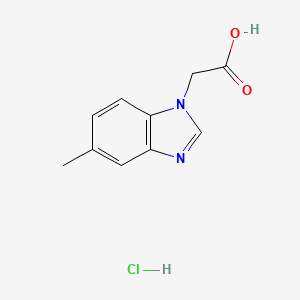
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Derivatives of the mentioned compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds exhibit promising activities against various pathogenic bacteria and fungi, as well as antitumor activity against certain cancer cell lines. Molecular docking studies have also been conducted to understand the interaction of these compounds with different proteins, suggesting their potential as therapeutic agents (Fahim et al., 2021).
Synthesis and Biological Evaluation
Novel derivatives including combinations of pyrazolyl-pyridazine moiety with various rings have been synthesized and shown plant growth stimulant activity. Preliminary biological evaluations indicate that these compounds have significant potential in agricultural applications, highlighting their versatility in scientific research (Yengoyan et al., 2018).
Antioxidant Studies
Another area of application involves the synthesis of novel N-substituted benzyl/phenyl derivatives based on the pyrazolobenzothiazine ring system. These compounds have been evaluated for their antioxidant activities, with many showing moderate to significant radical scavenging activity. This highlights their potential use in designing potent biologically active compounds for managing oxidative stress-related diseases (Ahmad et al., 2012).
Photosynthetic Electron Transport Inhibitors
Research on pyrazole derivatives has shown that they can act as potent inhibitors of photosynthetic electron transport, offering a new avenue for the development of herbicides. These compounds have been synthesized and evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, demonstrating their potential in agricultural chemistry (Vicentini et al., 2005).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, based on the pyrazolopyridine moiety, has shown significant antimicrobial activities. These compounds have been synthesized and tested against various bacterial strains, suggesting their potential application as new antibacterial agents (Azab et al., 2013).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-8-7-9(2)21(20-8)13-6-5-12(18-19-13)14(22)17-15-16-10(3)11(4)23-15/h5-7H,1-4H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGUVWKAGHVTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC(=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2599947.png)

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2599951.png)

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)


![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)

![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)
